molecular formula C10H15BrN2 B1400831 N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine CAS No. 1183244-40-7

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine

Cat. No. B1400831
CAS RN: 1183244-40-7
M. Wt: 243.14 g/mol
InChI Key: HUDFVPRWHBSIGN-UHFFFAOYSA-N
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Description

“N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine” is a chemical compound. It is related to the compound “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride”, which has a molecular weight of 288.01 . Another related compound is “N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine” with a molecular weight of 245.12 .


Molecular Structure Analysis

The InChI code for “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is 1S/C8H11BrN2.2ClH/c1-2-10-4-7-3-8(9)6-11-5-7;;/h3,5-6,10H,2,4H2,1H3;2*1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

  • Mechanisms of Intramolecular Amination : A study by Loones et al. (2007) examined the mechanism of intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines. This research is relevant for understanding the chemical behavior and potential applications of related compounds, including N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Loones et al., 2007).

  • Palladium-Catalyzed Amination : Ji et al. (2003) reported on the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This research provides insights into the synthesis processes that may be applicable to this compound (Ji et al., 2003).

  • Synthesis and Bioactivities of Pyrazole Derivatives : Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including a focus on antitumor, antifungal, and antibacterial pharmacophore sites. The methodologies and findings could be relevant to the synthesis and potential applications of this compound (Titi et al., 2020).

  • Copper-Catalyzed Amination : Lang et al. (2001) discussed the amination of aryl halides using copper catalysis. The method developed in this study could potentially be applied in the synthesis or modification of this compound (Lang et al., 2001).

  • Synthesis of Pyridine-Based Derivatives : Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. The study includes density functional theory studies and biological activities of these derivatives, which could be related to the applications of this compound (Ahmad et al., 2017).

  • Cholinesterase and Monoamine Oxidase Dual Inhibitor : Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor. This research suggests potential pharmacological applications for structurally related compounds (Bautista-Aguilera et al., 2014).

  • Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : Fleck et al. (2003) developed a process for the preparation of this compound, which is an intermediate in antibiotic development. Similar methodologies could be relevant to this compound (Fleck et al., 2003).

Mechanism of Action

The mechanism of action of “N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine” is not clearly recognized .

Safety and Hazards

The compound “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As the mechanism of action of “N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine” is not clearly recognized , future research could focus on elucidating this mechanism. This could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-8(2)4-12-5-9-3-10(11)7-13-6-9/h3,6-8,12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFVPRWHBSIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734086
Record name N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183244-40-7
Record name N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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